Methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, commonly known as MDMB-FUBINACA, is a synthetic cannabinoid receptor agonist (SCRA). [, , , , , , , , , , , , , , , , , , , , , , ] It is classified as a third-generation SCRA due to its structural similarities to other potent synthetic cannabinoids like AB-CHMINACA and MDMB-CHMICA. [, , ] MDMB-FUBINACA has been a subject of significant scientific interest due to its high potency and potential for abuse. [, , , , , , ] Researchers are particularly interested in understanding its pharmacology, metabolism, and toxicological profile to inform public health interventions and develop analytical methods for detection in biological samples. [, , , , , , , ]
MDMB-FUBINACA possesses a characteristic indazole core structure, which is substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with an amide linker connected to a tert-leucine moiety. [, , , ] The presence of the fluorine atom on the benzyl group, the tert-leucine side chain, and the specific arrangement of the carbonyl and amide groups within the molecule are crucial for its interaction with cannabinoid receptors. [, , , ] Several studies have utilized techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to unequivocally characterize the structure of MDMB-FUBINACA and distinguish it from other closely related SCRAs. [, , , , , ]
Research on MDMB-FUBINACA's chemical reactions primarily focuses on its metabolism in biological systems. [, , , , , ] In vitro studies utilizing human liver microsomes and hepatocytes have identified various metabolic pathways, including ester hydrolysis, hydroxylation, dehydrogenation, and glucuronidation. [, , , , , ] These reactions primarily occur at the tert-leucine side chain and the 4-fluorobenzyl group, leading to the formation of multiple metabolites. [, , , , , ] Identification and characterization of these metabolites are crucial for developing analytical methods for detecting MDMB-FUBINACA use in forensic and clinical toxicology. [, , , , , ]
MDMB-FUBINACA exerts its effects by acting as a potent agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors. [, , , , , ] Its high affinity for these receptors is attributed to its specific molecular structure, which allows it to bind and activate these receptors with greater efficacy than Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. [, , , , ] Activation of CB1 receptors, particularly in the central nervous system, is believed to be primarily responsible for the psychoactive effects associated with synthetic cannabinoids. [, , , , , ]
The primary application of MDMB-FUBINACA research is in the field of forensic science and toxicology. [, , , , , , ] Studies focus on developing and validating analytical methods for its detection and quantification in various biological matrices, including blood, urine, hair, and oral fluid. [, , , , , , ] These methods are essential for:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: